An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS 1342130-35-1)
An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS 1342130-35-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a fluorinated heterocyclic building block with significant potential in medicinal chemistry and materials science. This document synthesizes available data to offer insights into its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its role in drug discovery and development.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The 2,2-difluoroethyl substituent on the pyrazole ring of the title compound is of particular interest. This group can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability, making it a valuable moiety in the design of novel therapeutic agents.[3]
1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amidation to form a diverse library of carboxamide derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 1342130-35-1 | [4] |
| Molecular Formula | C₆H₆F₂N₂O₂ | [4] |
| Molecular Weight | 176.12 g/mol | [4] |
| SMILES | O=C(O)c1cn(CC(F)F)nc1 | [4] |
| Appearance | Off-white solid (predicted) | Inferred from similar compounds |
| Storage | Store in a cool, dry place at 2-8°C | Inferred from supplier data |
Synthesis and Reaction Mechanisms
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive model based on general procedures for pyrazole synthesis and should be optimized for specific laboratory conditions.
Step 1: Synthesis of the β-ketoester precursor
-
To a solution of sodium ethoxide in ethanol, ethyl 3,3-difluoropropionate is added dropwise at a controlled temperature.
-
Ethyl glyoxalate is then added, and the reaction mixture is stirred until the formation of the Claisen condensation product is complete, as monitored by Thin Layer Chromatography (TLC).
-
The causality behind this step is the base-catalyzed condensation of an enolate (from ethyl 3,3-difluoropropionate) with an ester (ethyl glyoxalate) to form a β-dicarbonyl compound, a key precursor for pyrazole ring formation.
Step 2: Cyclization to form the pyrazole ring
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The crude β-ketoester from the previous step is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
2,2-Difluoroethylhydrazine (or its salt) is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC. The choice of hydrazine derivative is critical as it dictates the substituent at the N1 position of the pyrazole ring. The acidic conditions facilitate the condensation and subsequent cyclization.
Step 3: Hydrolysis to the carboxylic acid
-
The resulting ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is subjected to basic hydrolysis using an aqueous solution of a base like sodium hydroxide.
-
After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid.
-
The solid product is then collected by filtration, washed with cold water, and dried under vacuum. This is a standard and reliable method for the saponification of esters to their corresponding carboxylic acids.
Analytical Characterization
While specific spectral data for this compound are not publicly available, its structure allows for the prediction of key analytical features.
| Analytical Technique | Expected Observations |
| ¹H NMR | - A triplet of triplets (or more complex multiplet) for the proton on the carbon bearing the two fluorine atoms (CHF₂).- A doublet of triplets for the methylene protons adjacent to the nitrogen (NCH₂).- Two doublets in the aromatic region corresponding to the protons on the pyrazole ring.- A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - A triplet for the carbon atom bearing the two fluorine atoms (CHF₂) due to C-F coupling.- A signal for the methylene carbon (NCH₂).- Signals for the carbon atoms of the pyrazole ring.- A signal in the downfield region for the carboxylic acid carbon. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.- A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.- C-F stretching bands, typically in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of 176.12. Fragmentation patterns would likely involve the loss of the carboxylic acid group and parts of the difluoroethyl chain. |
Applications in Drug Discovery and Agrochemicals
1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a valuable building block for the synthesis of bioactive molecules. The pyrazole core is a known pharmacophore, and the difluoroethyl group can impart desirable properties to the final compound.
Potential Therapeutic Targets
Derivatives of pyrazole carboxylic acids have been investigated for a multitude of therapeutic applications, including:
-
Anti-inflammatory agents: As inhibitors of enzymes like cyclooxygenase (COX).[5]
-
Anticancer agents: Targeting various kinases and other signaling pathways involved in cell proliferation.[1][2]
-
Antimicrobial agents: Showing activity against a range of bacteria and fungi.[6]
-
Antiviral agents: Including activity against viruses such as HIV.[1]
The 2,2-difluoroethyl moiety can enhance the potency and pharmacokinetic profile of these potential drug candidates.
Agrochemical Applications
Fluorinated pyrazole derivatives have also found significant use in the agrochemical industry as herbicides, insecticides, and fungicides.[5] The unique properties conferred by the fluorine atoms can lead to increased efficacy and better environmental profiles.
Safety and Handling
Based on safety data sheets for structurally similar pyrazole carboxylic acids, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid should be handled with care in a well-ventilated laboratory setting.[7][8][9][10]
-
Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12]
Conclusion
1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a strategically important building block for the development of new pharmaceuticals and agrochemicals. Its fluorinated pyrazole core offers a unique combination of a proven pharmacophore with the beneficial properties of fluorine substitution. While detailed experimental data for this specific compound is limited in the public literature, this guide provides a solid foundation for researchers and drug development professionals to understand its properties, potential synthesis, and applications. Further research into the biological activities of its derivatives is warranted and holds promise for the discovery of novel and effective therapeutic and agrochemical agents.
References
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